6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 2-chloro-3-formylpyridine under basic conditions to form an intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating signal transduction pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one
- 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one
- 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Uniqueness
6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
6-benzyl-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-9-7-13-8-10-17(15(18)14(13)16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSTYNYLSMOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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